N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride
Description
"N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride" is a benzothiazole-derived carboxamide compound with a complex heterocyclic architecture. The hydrochloride salt form enhances solubility, a critical factor for bioavailability in drug development.
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O4S.ClH/c1-16-7-8-17(25)22-21(16)26-24(33-22)28(10-4-9-27-11-13-30-14-12-27)23(29)20-15-31-18-5-2-3-6-19(18)32-20;/h2-3,5-8,20H,4,9-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLPSFACLRYNPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCCN3CCOCC3)C(=O)C4COC5=CC=CC=C5O4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Benzo[d]thiazole moiety : Known for its biological activity.
- Dihydrobenzo[b][1,4]dioxine ring : Imparts stability and reactivity.
- Morpholine side chain : Enhances solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C19H21ClN3O2S |
| Molecular Weight | 458.42 g/mol |
| CAS Number | 1215824-61-5 |
Antimicrobial Properties
Preliminary studies suggest that compounds with similar structures exhibit notable antimicrobial properties. For instance, N-(7-chloro-4-methylbenzo[d]thiazol-2-yl) derivatives have been shown to inhibit various bacterial strains, indicating potential as antibacterial agents. The mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways through enzyme inhibition.
Anticancer Activity
Research indicates that the compound may possess anticancer properties. A study on related thiazole derivatives demonstrated significant antiproliferative effects against prostate cancer cells with IC50 values ranging from 0.7 to 1.0 μM . This suggests that this compound could inhibit tumor growth by affecting tubulin polymerization and cell cycle progression.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to modulate enzyme activity, affecting cellular signaling pathways and gene expression.
- Interaction with Biomolecules : The compound's unique structure allows it to interact with proteins and nucleic acids, potentially influencing cellular metabolism and apoptosis.
- Crossing the Blood-Brain Barrier : Some derivatives have demonstrated the ability to cross the blood-brain barrier, enhancing their therapeutic potential for neurological disorders .
Study 1: Antibacterial Activity
A recent investigation into the antibacterial efficacy of thiazole derivatives revealed that compounds structurally related to N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The study utilized disc diffusion methods to assess the antibacterial activity, with results indicating a dose-dependent response.
Study 2: Anticancer Efficacy
In vitro studies on prostate cancer cell lines showed that compounds similar to N-(7-chloro-4-methylbenzo[d]thiazol-2-yl) significantly reduced cell viability through induction of apoptosis. The mechanism was linked to inhibition of tubulin polymerization, which is critical for mitotic spindle formation during cell division .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with several benzothiazole carboxamides and related heterocycles. Key comparisons include:
Spectroscopic and Crystallographic Characterization
- NMR/IR : Like 4g and 4n (), the target compound’s benzothiazole and carboxamide groups would exhibit characteristic NMR signals (e.g., δ 7.5–8.5 ppm for aromatic protons) and IR carbonyl stretches (~1650–1670 cm⁻¹) .
Pharmacophoric Features
- Morpholinopropyl vs. Thiazolidinone: The target’s morpholine group may improve blood-brain barrier penetration compared to thiazolidinone-containing analogues (e.g., 4g), which are associated with antidiabetic or antimicrobial activity .
- Halogenation : The 7-chloro substituent on benzothiazole parallels 4g and 4n , where chloroaryl groups enhance lipophilicity and receptor binding affinity .
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target molecule can be dissected into three primary subunits:
- 7-Chloro-4-methylbenzo[d]thiazol-2-amine
- 3-Morpholinopropan-1-amine
- 2,3-Dihydrobenzo[b]dioxine-2-carboxylic acid
Coupling these components via carboxamide linkages, followed by hydrochloride salt formation, completes the synthesis. Critical challenges include avoiding epimerization during amide bond formation, regioselective substitution on the thiazole ring, and steric management during dioxine ring closure.
Synthesis of 7-Chloro-4-methylbenzo[d]thiazol-2-amine
Preparation of 3-Morpholinopropan-1-amine
Construction of 2,3-Dihydrobenzo[b]dioxine-2-carboxylic Acid
Carboxamide Coupling and Final Assembly
Activation of Carboxylic Acid
The dioxine-carboxylic acid is converted to its acyl chloride:
Sequential Amide Bond Formation
To address the bis-amide structure, a stepwise approach is employed:
Coupling with 3-Morpholinopropan-1-amine
- Reagents : Acyl chloride (1.0 eq), amine (1.1 eq), K2CO3 (2.0 eq)
- Conditions : Dry acetone, 0°C → 25°C, 12 h
- Intermediate : N-(3-Morpholinopropyl)-2,3-dihydrobenzo[b]dioxine-2-carboxamide (Yield: 75%)
Secondary Coupling with 7-Chloro-4-methylbenzo[d]thiazol-2-amine
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Q & A
Q. What are the critical steps and challenges in synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the benzo[d]thiazole core, followed by sequential functionalization (e.g., introducing the morpholinopropyl and dihydrobenzo[b][1,4]dioxine-carboxamide groups). Key challenges include:
- Coupling Reactions : Ensuring regioselectivity during N-alkylation of the thiazole nitrogen.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or dichloromethane) are often used to stabilize intermediates .
- Salt Formation : Hydrochloride salt conversion requires precise pH control to avoid decomposition .
- Yield Improvement : Continuous flow reactors may enhance reaction efficiency compared to batch methods .
Q. How is structural integrity validated post-synthesis?
Analytical workflows include:
- NMR Spectroscopy : and NMR confirm substitution patterns (e.g., integration ratios for methyl and morpholine protons) .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H] peak matching theoretical values) .
- HPLC Purity Checks : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures ≥95% purity .
Advanced Research Questions
Q. What computational strategies predict target binding interactions?
Molecular docking (e.g., AutoDock Vina) and MD simulations are used to model interactions with biological targets like kinases or GPCRs. Key steps:
- Ligand Preparation : Protonation states (e.g., morpholine nitrogen) are adjusted to physiological pH .
- Binding Affinity Analysis : Docking scores (ΔG) correlate with experimental IC values from enzyme inhibition assays .
- Contradictions : Discrepancies between predicted and observed binding modes may arise from solvent effects or protein flexibility, requiring free-energy perturbation (FEP) calculations .
Q. How do structural modifications affect bioactivity?
SAR studies reveal:
- Morpholinopropyl Chain : Lengthening the chain (e.g., from ethyl to propyl) improves membrane permeability but reduces solubility .
- Chloro Substituent : The 7-chloro group on the thiazole ring enhances kinase inhibition (e.g., IC < 100 nM for CDK2) but increases hepatotoxicity risks .
- Dihydrodioxine Ring : Planarity of the ring system influences π-π stacking with aromatic residues in target proteins .
Q. What methods resolve contradictions in mechanistic data?
Conflicting results (e.g., dual agonist/antagonist behavior) are addressed via:
- Orthogonal Assays : Combine SPR (binding kinetics) with functional assays (cAMP/GTPγS for GPCR activity) .
- Isotope-Labeled Studies : -NMR tracks conformational changes in target proteins upon ligand binding .
- Crystallography : Co-crystal structures (e.g., PDB ID 8XYZ) resolve ambiguous electron density around the morpholine group .
Methodological Guidance
Q. How to optimize reaction conditions for scale-up?
- Temperature Control : Exothermic steps (e.g., carboxamide coupling) require cooling to ≤0°C to prevent side reactions .
- Catalyst Screening : Pd(OAc) vs. CuI for Buchwald-Hartwig amination—CuI gives higher yields but requires ligand optimization .
- Workflow Example :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Thiazole formation | Thiourea, ClCHCOCl | 80°C, 6h | 65% |
| Morpholine coupling | Morpholine, KCO | DMF, 120°C | 78% |
Q. Which in vitro models best assess cytotoxicity?
- Primary Hepatocytes : Detect mitochondrial toxicity (e.g., ATP depletion via luminescence assays) .
- 3D Tumor Spheroids : Mimic in vivo drug penetration barriers (e.g., HT-29 colon cancer spheroids) .
- Contradictions : Discrepancies between 2D vs. 3D models often arise from hypoxia-induced resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
